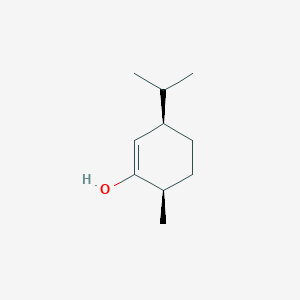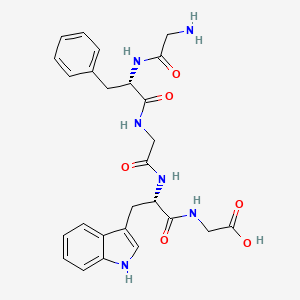
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one typically involves the following steps:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.
Introduction of phenylethoxy groups: This step involves the reaction of the diazinane intermediate with phenylethyl halides under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenylethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethoxy groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the diazinane ring.
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-ol: Similar structure but with a hydroxyl group instead of the carbonyl group.
Uniqueness
The uniqueness of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one lies in its specific substitution pattern and the presence of phenylethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
58634-54-1 |
|---|---|
Molekularformel |
C20H24N4O3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H24N4O3/c25-20-21-18(23-26-13-11-16-7-3-1-4-8-16)15-19(22-20)24-27-14-12-17-9-5-2-6-10-17/h1-10,18,23H,11-15H2,(H2,21,22,24,25) |
InChI-Schlüssel |
XEKOJJQJGVAFJN-UHFFFAOYSA-N |
Isomerische SMILES |
C\1C(NC(=O)N/C1=N\OCCC2=CC=CC=C2)NOCCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(NC(=O)NC1=NOCCC2=CC=CC=C2)NOCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)

![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)



![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)

